3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline
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Overview
Description
3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the aniline moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and are also investigated for their biological activities.
1H-Pyrrolo[3,2-b]pyridines: Another class of heterocyclic compounds with comparable properties and applications.
Uniqueness
3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline is unique due to its specific substitution pattern and the presence of the aniline moiety, which imparts distinct chemical and biological properties. Its ability to selectively inhibit FGFRs sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H11N3 |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
3-pyrrolo[2,3-b]pyridin-1-ylaniline |
InChI |
InChI=1S/C13H11N3/c14-11-4-1-5-12(9-11)16-8-6-10-3-2-7-15-13(10)16/h1-9H,14H2 |
InChI Key |
HLWSMDHKEPCOQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC3=C2N=CC=C3)N |
Origin of Product |
United States |
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